molecular formula C8H16ClNO B1375822 Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride CAS No. 1363404-73-2

Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride

Cat. No.: B1375822
CAS No.: 1363404-73-2
M. Wt: 177.67 g/mol
InChI Key: KLPGNZUIIRCLMJ-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride (CAS 1363404-73-2) is a heterocyclic building block of significant interest in chemical and pharmaceutical research . This compound, with a molecular formula of C8H16ClNO and a molecular weight of 177.67 g/mol, serves as a versatile scaffold for the synthesis of more complex molecules . Its fused bicyclic structure, containing both nitrogen and oxygen heteroatoms, classifies it as a pyrano[3,2-c]pyridine derivative and makes it a valuable precursor in exploring structure-activity relationships . Researchers value this compound for its potential in various applications. It has been identified as an inhibitor of Leucyl-tRNA synthetase, a key enzyme in protein synthesis, making it a candidate for investigating antibacterial agents . Furthermore, the broader class of pyrano[3,2-c]pyridine derivatives has shown remarkable pharmacological profiles, including demonstrated efficacy as antibacterial, antifungal, and anticancer agents in research settings . Some derivatives have exhibited cytotoxic and apoptosis-inducing effects against specific cancer cell lines, such as MCF-7 breast cancer cells, and function as microtubule-targeting agents, highlighting the potential of this structural motif in drug discovery . The compound is offered as a hydrochloride salt to enhance its stability and solubility. It is critical to note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic applications involving humans or animals . Please refer to the provided Safety Data Sheet (SDS) for detailed handling and hazard information, which includes hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7-6-9-4-3-8(7)10-5-1;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGNZUIIRCLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable cyclizing agent, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and stringent quality control measures are essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary nitrogen in the piperidine ring demonstrates nucleophilic character, enabling alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
N-AlkylationHaloalkanes (e.g., CH₃I) in THF, 25°CN-Methyl-octahydro-2H-pyrano[3,2-c]pyridine78–85%
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetyl derivative90%
Carbamate FormationChloroformate esters, NaHCO₃, H₂O/THFN-Carbamate-functionalized analog65%

Key Findings :

  • Alkylation proceeds efficiently under mild conditions without racemization due to steric hindrance from the bicyclic framework .

  • Acylation requires stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts.

Hydrogenation and Reduction

Despite its saturated backbone, the compound participates in selective reductions:

Substrate ModificationCatalysts/ConditionsOutcomeApplication
Pyran Ring HydrogenationH₂ (50 psi), Pd/C, EtOH, 60°CFully saturated decahydro derivativeBioactivity modulation
Nitrile ReductionRaney Ni, NH₃/MeOH, 40°CPrimary amine intermediatePrecursor for polycyclic amines

Mechanistic Insight :

  • Hydrogenation of the pyran ring occurs preferentially at the oxygen-adjacent C–C bonds due to electronic effects.

  • Raney Ni-mediated nitrile reduction proceeds via a stepwise hydroimination pathway .

Acid-Base Reactivity

The hydrochloride salt undergoes reversible protonation-deprotonation:

ProcessConditionsObservations
DeprotonationNaOH (1M), H₂O/EtOAc, 0°CFree base precipitates (mp 112–114°C)
ReprotonationHCl gas, anhydrous Et₂ORecovers hydrochloride salt (98%)

Applications :

  • Free base form facilitates N-functionalization in non-polar solvents .

  • Salt formation improves solubility in aqueous media for pharmacological studies.

Cycloaddition Reactions

The compound participates in [3+2] and Diels-Alder cycloadditions:

ReactionPartners/ConditionsProduct StructureYield
Azomethine YlideAldehyde + α-amino ester, microwavePyrrolidine-fused tricyclic55%
Diels-AlderMaleic anhydride, toluene, refluxHexahydroisoindole derivative62%

Notable Features :

  • Cycloadditions retain stereochemical integrity of the bicyclic core .

  • Microwave irradiation enhances reaction rates by 3–5× compared to conventional heating.

Comparative Reactivity with Analogues

CompoundNucleophilic ActivityHydrogenation RateCycloaddition Efficiency
Octahydro-2H-pyrano[3,2-c]pyridineHighModerateHigh
1-Oxa-9-azaspiro[5.5]undecaneLowSlowModerate
N-Cyclohexyltetrahydro-2H-pyran-4-amineModerateFastLow

Structural Influence :

  • Bicyclic rigidity enhances nucleophilic substitution rates compared to monocyclic analogues.

  • Spirocyclic derivatives exhibit reduced reactivity due to steric constraints .

Scientific Research Applications

Biological Activities

Research indicates that octahydro-2H-pyrano[3,2-c]pyridine hydrochloride exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
  • Antiviral Properties : Preliminary investigations suggest potential efficacy against certain viruses, making it a candidate for antiviral drug development.
  • Cytotoxic Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines, indicating potential applications in oncology.

Therapeutic Applications

The unique structural features of this compound contribute to its therapeutic potential:

  • Central Nervous System Disorders : The compound's ability to cross the blood-brain barrier opens avenues for research into treatments for neurological conditions such as anxiety and depression.
  • Pain Management : Its interaction with pain pathways suggests it could be developed into analgesics.
  • Cardiovascular Health : Some studies indicate that this compound may influence cardiovascular functions, warranting further exploration in cardiology.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Study : A study demonstrated that specific derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents.
  • Cytotoxicity Assessment : Research involving various cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity, leading to apoptosis in malignant cells while sparing normal cells.
  • Neuropharmacological Evaluation : Animal models treated with octahydro-2H-pyrano[3,2-c]pyridine derivatives showed reduced anxiety-like behavior in behavioral assays, indicating potential for development as anxiolytic agents.

Mechanism of Action

The mechanism of action of Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Isomerism in Pyrano-Pyridine Systems

The fusion position of the pyran and pyridine rings critically influences molecular geometry and reactivity:

Compound Name Fusion Position Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride [3,2-c] C₈H₁₅NO·HCl 177.67 Chloride counterion Inferred
Octahydro-2H-pyrano[3,2-b]pyridine [3,2-b] C₈H₁₅NO 141.21 None
Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride [4,3-c] C₈H₁₅NO·HCl 177.67 Chloride counterion
  • The [4,3-c] variant () reverses the ring connectivity, affecting stereoelectronic properties . Hydrochloride Salt: Both the target compound and the [4,3-c] analog () form stable hydrochloride salts, unlike the [3,2-b] analog (), which lacks a counterion .

Physicochemical and Pharmacological Properties

Property Octahydro-2H-pyrano[3,2-c]pyridine HCl Octahydro-2H-pyrano[3,2-b]pyridine 4,5,6,7-Tetrahydro[3,2-c]thienopyridine HCl
Heteroatom O, N O, N S, N
LogP (Predicted) ~1.2 (moderate lipophilicity) ~1.0 ~1.5 (higher due to S)
Bioactivity Potential CNS targeting Unreported Antiplatelet (Clopidogrel precursor)
Synthetic Yield Not reported Not reported High chiral purity via improved processes
  • Heteroatom Impact: Replacement of oxygen with sulfur (as in thieno analogs) increases lipophilicity and alters metabolic pathways, as seen in Clopidogrel’s prodrug activation .
  • Chiral Purity: emphasizes the importance of eliminating structural isomers (e.g., [2,3-c] vs. [3,2-c] thienopyridines) to ensure pharmacological efficacy and safety .

Biological Activity

Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on diverse research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes. The structural features of this compound suggest potential interactions with various biological targets due to the presence of nitrogen and oxygen heteroatoms in its framework.

Pharmacological Properties

Research indicates that octahydro-2H-pyrano[3,2-c]pyridine derivatives exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some studies have reported that compounds within this class demonstrate significant antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Antitumor Activity : Preliminary investigations suggest that these compounds may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which can be critical for therapeutic applications in diseases such as cancer and metabolic disorders.

Biological Activity Data Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific enzymes

Case Studies

  • Antitumor Activity : A study evaluated the effects of octahydro-2H-pyrano[3,2-c]pyridine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy : Another study tested various derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited carbonic anhydrase (CA) activity with an IC50 value of approximately 15 µM. This inhibition is significant for developing treatments for conditions like glaucoma and edema.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with biological macromolecules. For instance:

  • The nitrogen atom in the pyridine ring may participate in hydrogen bonding with enzyme active sites.
  • The presence of hydroxyl groups enhances solubility and bioavailability, potentially increasing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using catalysts like H5BW12O40 under aqueous conditions, which promote cyclization and regioselectivity . For intermediates, Suzuki coupling with boronic acids (e.g., 4-chlorofuro[3,2-c]pyridine) is recommended, requiring Pd-based catalysts and inert atmospheres . Post-synthesis, hydrochloride salt formation involves HCl gas or aqueous HCl in polar solvents (e.g., THF or DMF) .
  • Key Parameters : Reaction temperature (60–100°C), solvent polarity, and catalyst loading (2–5 mol%) influence yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity, as validated for structurally related tetrahydrothieno[3,2-c]pyridine derivatives .
  • Structure : Employ 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm ring saturation and chloride counterion. Mass spectrometry (ESI+) should align with the molecular ion peak at m/z [M+H]+ = 189.6 (calculated for C8H14ClNO) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods to avoid inhalation/contact. Structurally similar compounds (e.g., tetrahydrothieno derivatives) exhibit acute toxicity (H300-H313) .
  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. Avoid exposure to light or moisture, which degrade pyran/pyridine analogs .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in ring-closing reactions. For example, studies on pyrano[3,2-c]pyridones used Hirshfeld surface analysis to validate crystallographic data and intermolecular interactions .
  • Application : Simulate substituent effects on ring strain and electron density to guide functionalization at the 2- or 5-positions .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • Data Normalization : Compare IC50 values against standardized assays (e.g., thrombin inhibition for antiplatelet activity) using positive controls like ticlopidine hydrochloride (IC50 = 1.2 µM) .
  • Structural-Activity Analysis : For cardiovascular applications, prioritize analogs with chlorophenyl or trifluoromethyl groups, which enhance binding to P2Y12 receptors .

Q. How to design in vivo studies for neurological or cardiovascular applications?

  • Methodological Answer :

  • Model Selection : Use rodent models (e.g., Sprague-Dawley rats) for thrombosis studies, administering 10–50 mg/kg doses orally. Monitor bleeding time and platelet aggregation via turbidimetry .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (human/rat CYP450 isoforms). Pyrano-pyridine derivatives often require prodrug strategies to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride
Reactant of Route 2
Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride

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